

Demethylmacrocin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

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Compound of Interest

Compound Name: *Demethylmacrocin*

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Abstract

Demethylmacrocin is a macrolide antibiotic and a key intermediate in the biosynthesis of tylosin, a commercially significant veterinary antibiotic. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of **demethylmacrocin**. It details its role in the tylosin biosynthetic pathway and outlines established experimental protocols for the isolation of related compounds and the assessment of antibacterial activity. Furthermore, this document explores the mechanism of action of macrolide antibiotics, focusing on their interaction with the bacterial ribosome and the subsequent impact on protein synthesis.

Chemical Structure and Properties

Demethylmacrocin is a complex macrolide characterized by a 16-membered lactone ring glycosidically linked to two deoxy sugars, mycaminose and mycarose. Its systematic IUPAC name is 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-15-[[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde[1]. The chemical structure of **Demethylmacrocin** is presented in Figure 1.

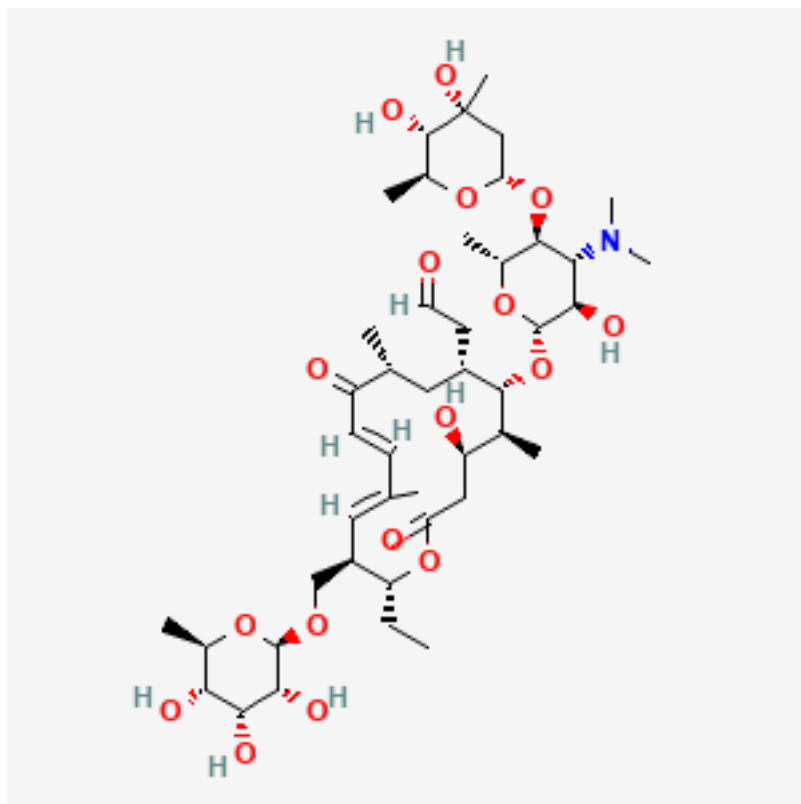


Figure 1. 2D Chemical Structure of **Demethylmacrocin**. Source: PubChem CID 5280512.

The physicochemical properties of **Demethylmacrocin** are summarized in the table below. It is important to note that while some experimental data for related macrolides are available, specific experimental values for **Demethylmacrocin**'s melting point, boiling point, and precise solubility are not widely reported in publicly accessible literature. The values presented are primarily computed estimates.

Property	Value	Source
Molecular Formula	C ₄₄ H ₇₃ NO ₁₇	[1]
Molecular Weight	888.0 g/mol	[1]
IUPAC Name	2- [(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6- [(2R,3R,4R,5S,6R)-5- [(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-15- [[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde	[1]
CAS Number	79404-98-1	[2]
Computed XLogP3-AA	-0.1	[1]
Computed Topological Polar Surface Area	261 Å ²	[1]
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers.	

Spectroscopic Data

Detailed experimental spectroscopic data for **Demethylmacrocin**, such as ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation patterns, are not readily available in the surveyed literature. However, general characteristics for macrolide antibiotics can be inferred.

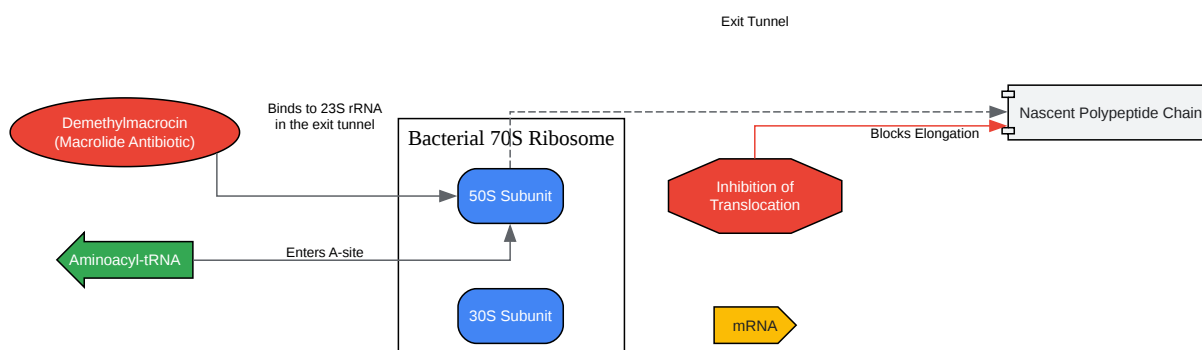
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H and ^{13}C NMR spectra of **Demethylmacrocin** would be expected to be complex due to the large number of protons and carbons in its structure. The spectra would show characteristic signals for the macrolide ring, the sugar moieties, and the various functional groups.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight of **Demethylmacrocin**. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving the cleavage of the glycosidic bonds and fragmentation of the macrolide ring.

Biological Activity and Mechanism of Action

Demethylmacrocin is a macrolide antibiotic, a class of drugs known for their bacteriostatic activity against a broad spectrum of bacteria. The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis[3].

Macrolides bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component within the polypeptide exit tunnel[4][5]. This binding sterically hinders the progression of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein synthesis[4][5]. The consequence of this inhibition is the cessation of bacterial growth and replication.

The following diagram illustrates the general mechanism of macrolide antibiotic action on the bacterial ribosome.



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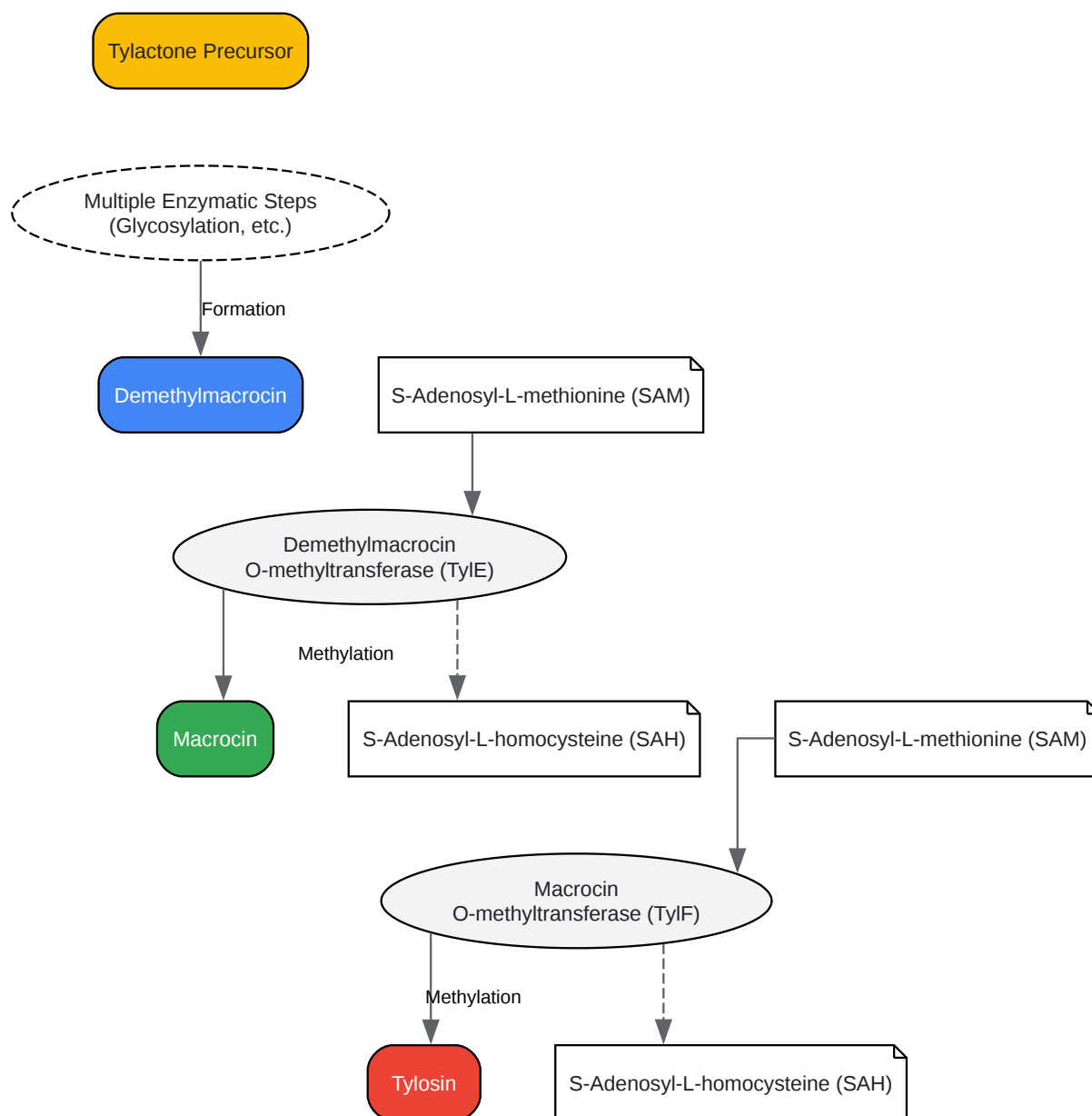
Caption: General mechanism of macrolide antibiotic action on the bacterial ribosome.

Biosynthesis of Tylosin

Demethylmacrocyclin is a crucial intermediate in the biosynthetic pathway of tylosin, a 16-membered macrolide antibiotic produced by the soil bacterium *Streptomyces fradiae*. The biosynthesis of tylosin is a multi-step process involving polyketide synthesis to form the macrolide ring, followed by a series of post-polyketide modifications, including glycosylation and methylation.

The conversion of **Demethylmacrocyclin** to Macrocin is a key step in this pathway. This reaction is catalyzed by the enzyme **demethylmacrocyclin** O-methyltransferase (Tyle), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 2'''-hydroxyl group of the mycarose sugar moiety of **Demethylmacrocyclin**. Macrocin is then further methylated to produce tylosin.

The following diagram outlines the final steps of the tylosin biosynthetic pathway, highlighting the role of **Demethylmacrocyclin**.



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Caption: Simplified biosynthetic pathway of tylosin from a ty lactone precursor.

Experimental Protocols

While specific, detailed protocols for the isolation and synthesis of **Demethylmacrocin** are not readily available, this section provides established methodologies for the isolation of related compounds from *Streptomyces* and for assessing the antibacterial activity of macrolides. These protocols can be adapted for research involving **Demethylmacrocin**.

Isolation and Purification of Macrolides from *Streptomyces fradiae*

This protocol is a general guideline for the isolation of macrolide antibiotics from *Streptomyces fradiae* culture. Optimization of specific parameters may be required for maximizing the yield of **Demethylmacrocin**.

1. Fermentation:

- Inoculate a suitable production medium (e.g., soybean-mannitol broth) with a fresh culture of *Streptomyces fradiae*.
- Incubate the culture at 28-30°C for 5-7 days with shaking (200-250 rpm).

2. Extraction:

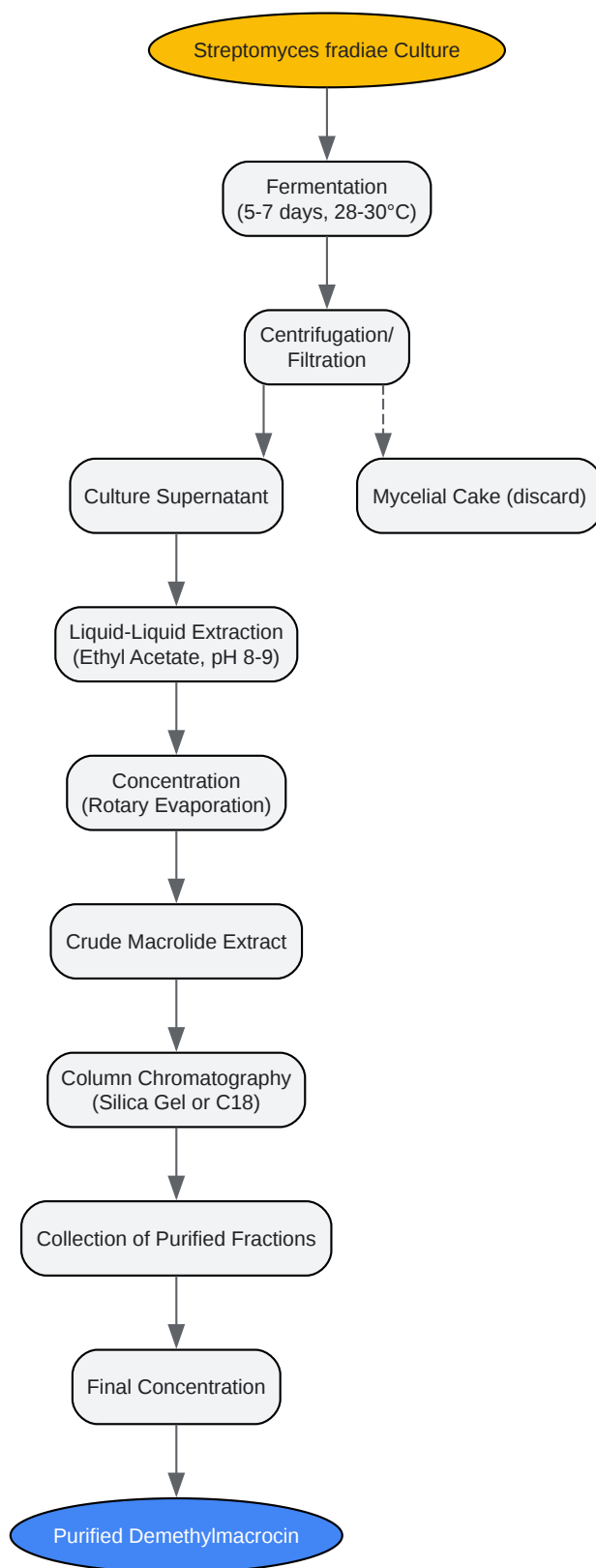
- Separate the mycelium from the culture broth by centrifugation or filtration.
- Adjust the pH of the supernatant to 8.0-9.0 with a suitable base (e.g., NaOH).
- Extract the broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times.
- Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.

3. Purification:

- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
- Subject the concentrated extract to column chromatography using silica gel or a reversed-phase C18 stationary phase.

- Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or acetonitrile and water.
- Collect fractions and monitor the presence of the desired compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Pool the fractions containing the purified **Demethylmacrocin** and concentrate to dryness.

The workflow for this process is illustrated below.



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Caption: General workflow for the isolation and purification of macrolides.

Antibacterial Susceptibility Testing

The antibacterial activity of **Demethylmacrocin** can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Bacterial Inoculum:

- Grow the test bacterial strains (e.g., *Staphylococcus aureus*, *Bacillus subtilis*) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute the standardized suspension to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.

2. Preparation of **Demethylmacrocin** Dilutions:

- Prepare a stock solution of **Demethylmacrocin** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

- Add the prepared bacterial inoculum to each well of the microtiter plate containing the **Demethylmacrocin** dilutions.
- Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
- Incubate the plate at 35-37°C for 18-24 hours.

4. Determination of MIC:

- After incubation, visually inspect the wells for bacterial growth (turbidity).

- The MIC is the lowest concentration of **Demethylmacrocin** that completely inhibits visible growth of the bacteria.

Conclusion

Demethylmacrocin stands as a significant macrolide antibiotic, not only for its intrinsic antibacterial potential but also for its pivotal role as a precursor in the industrial production of tylosin. While detailed experimental data on its physical and spectroscopic properties are limited in the public domain, its chemical structure and biological mechanism of action are well-characterized within the broader context of macrolide antibiotics. The provided protocols offer a foundational framework for researchers to conduct further investigations into the isolation, purification, and biological evaluation of this important natural product. Future research focusing on the specific experimental characterization of **Demethylmacrocin** and the elucidation of any unique biological activities or signaling pathway modulations would be of great value to the scientific and drug development communities.

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